molecular formula C17H16F3N3OS2 B2733014 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1396636-45-5

2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2733014
CAS No.: 1396636-45-5
M. Wt: 399.45
InChI Key: AOXUWARLFOWGLO-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-acetamide hybrid featuring a trifluoromethyl group at the 4-position of the benzo[d]thiazole ring, a methylamino substituent at the 2-position, and a thiophene-containing ethylamide side chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene moiety may contribute to π-stacking interactions in biological targets .

Properties

IUPAC Name

2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3OS2/c1-23(10-14(24)21-8-7-11-4-3-9-25-11)16-22-15-12(17(18,19)20)5-2-6-13(15)26-16/h2-6,9H,7-8,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXUWARLFOWGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCC1=CC=CS1)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on available literature.

Chemical Structure

The molecular formula of the compound is C17H14F3N3OSC_{17}H_{14}F_3N_3OS, with a molecular weight of 419.35 g/mol. The structure features a benzo[d]thiazole moiety, a trifluoromethyl group, and an acetamide functional group, contributing to its unique biological properties.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general synthetic pathway includes:

  • Formation of the benzo[d]thiazole core.
  • Introduction of the trifluoromethyl group.
  • Coupling with the thiophenyl ethyl amine to form the final product.

This multi-step synthesis emphasizes the importance of reaction conditions and purification methods to achieve high yields and purity.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Acetylcholinesterase Inhibition

Compounds with similar structural features have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. For example, certain benzo[d]thiazole derivatives have demonstrated potent AChE inhibitory activity, suggesting that the target compound may also possess neuroprotective properties . The IC50 values for related compounds ranged from 2.7 µM to higher concentrations depending on their structural modifications.

Antimicrobial Activity

In addition to anticancer and neuroprotective effects, thiazole derivatives have been reported to exhibit antimicrobial activity against various pathogens. Studies showed that these compounds can inhibit bacterial growth and possess antifungal properties, indicating their potential as broad-spectrum antimicrobial agents .

Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of thiazole derivatives found that specific modifications enhanced binding affinity to AChE. Through molecular docking simulations, researchers identified key interactions between these compounds and the enzyme's active site, leading to improved understanding of their mechanism of action .

Study 2: Anticancer Efficacy

Another research focused on a series of thiazole-based compounds demonstrated significant anticancer activity against breast cancer cell lines, with some derivatives achieving IC50 values below 10 µM. This study highlighted the importance of structural variations in enhancing biological efficacy.

Data Table: Summary of Biological Activities

Activity Type IC50 Value (µM) Reference
AChE Inhibition2.7
Anticancer (Breast)<10
AntimicrobialVaries

Scientific Research Applications

Biological Activities

  • Anticancer Activity
    • Several studies have highlighted the anticancer properties of compounds with similar structures to 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide. For instance, derivatives of benzo[d]thiazole have shown significant cytotoxicity against various cancer cell lines. In particular, compounds exhibiting trifluoromethyl substitutions have been linked with enhanced anticancer activity due to their ability to induce apoptosis in tumor cells .
  • Antimicrobial Properties
    • The compound's thiazole and thiophene moieties suggest potential antimicrobial activities. Research on similar thiazole derivatives indicates effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of trifluoromethyl groups often enhances the lipophilicity and bioavailability of these compounds, making them more effective as antimicrobial agents .
  • Enzyme Inhibition
    • There is a growing body of evidence supporting the use of thiazole derivatives as inhibitors of key enzymes involved in disease processes. For example, certain benzo[d]thiazole derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases like Parkinson's . The specific structural features of this compound may contribute to similar inhibitory activities.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl significantly enhances the compound's reactivity and biological activity.
  • Moiety Contributions : Each component (thiazole, thiophene, acetamide) contributes uniquely to the overall pharmacological profile, influencing solubility, stability, and interaction with biological targets.

Case Studies

  • Case Study on Anticancer Activity :
    • A study involving a series of thiazole derivatives demonstrated that compounds with a similar trifluoromethyl substitution exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potential for development as anticancer agents .
  • Case Study on Antimicrobial Efficacy :
    • Research on thiazole-based compounds revealed significant antibacterial activity against resistant strains, suggesting that modifications leading to increased lipophilicity could enhance efficacy in clinical settings .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Benzothiazole Substituents Side Chain Melting Point (°C) Yield (%) Key Reference
Target Compound 4-CF₃, 2-(methylamino) N-(2-(thiophen-2-yl)ethyl)acetamide
5fc () 6-Cl Diethyl malonate 113–115 76
5ic () 6-OMe Dimethyl malonate 78–80 81
Compound 5d () 2-oxoindolin-3-ylidene
  • Trifluoromethyl vs.
  • Side Chain Flexibility : Unlike rigid malonate esters in and , the target’s acetamide-thiophene side chain offers conformational flexibility, which may enhance target engagement .

Thiophene-Containing Analogues

  • 2-(2-Phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide () : Shares a thiophene-acetamide motif but replaces the benzothiazole with a phenyl-thiazole core. This structural difference likely alters pharmacokinetic properties, as benzothiazoles generally exhibit higher metabolic stability than thiazoles .
  • Ethyl 2-{[(2-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate (): Contains a thiophene ring but lacks the benzothiazole scaffold. The ester group in this compound may reduce oral bioavailability compared to the target’s amide linkage .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 5fc () 5ic ()
LogP* ~3.5 (estimated) 2.8 2.2
Aqueous Solubility Low (CF₃ increases hydrophobicity) Moderate Moderate
Thermal Stability High (stable up to ~200°C, inferred from analogues) 113–115°C 78–80°C

*Calculated using fragment-based methods.

Q & A

Basic: What are the common synthetic routes for preparing this compound?

Answer:
The synthesis typically involves multi-step reactions focusing on constructing the benzothiazole and thiophene moieties. A general approach includes:

Thiazole ring formation : Reacting 2-amino-4-(trifluoromethyl)benzothiazole with methylating agents (e.g., methyl iodide) under basic conditions to introduce the methylamino group .

Acetamide coupling : Using a nucleophilic substitution or coupling reagent (e.g., EDC/HCl) to attach the thiophen-2-yl ethylamine group to the acetamide core .

Purification : Employing column chromatography or recrystallization from polar aprotic solvents (e.g., ethanol/dichloromethane) to isolate the final product .
Key intermediates should be monitored via TLC (Rf values) and characterized via IR/NMR to confirm functional group integrity .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in coupling steps, while dichloromethane minimizes side reactions in alkylation .
  • Catalyst use : Triethylamine or DMAP improves reaction rates in amide bond formation .
  • Temperature control : Low temperatures (0–5°C) reduce side-product formation during exothermic steps (e.g., methyl group introduction) .
  • Real-time monitoring : HPLC with UV detection (λ = 254 nm) tracks intermediate stability and reaction completion .

Basic: What spectroscopic methods are critical for structural characterization?

Answer:

  • NMR :
    • ¹H NMR : Identify methylamino (δ 2.8–3.2 ppm), trifluoromethyl (δ 4.1–4.3 ppm), and thiophene protons (δ 6.8–7.2 ppm) .
    • ¹³C NMR : Confirm the acetamide carbonyl (δ 165–170 ppm) and benzothiazole carbons .
  • IR : Validate N–H stretches (3200–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced: How can crystallographic data resolve ambiguities in structural assignments?

Answer:
Single-crystal X-ray diffraction provides:

  • Bond angles/lengths : Verify the planarity of the benzothiazole ring and spatial arrangement of the trifluoromethyl group .
  • Intermolecular interactions : Hydrogen bonding (N–H⋯N/S) and π-π stacking influence solubility and stability .
    Example: In related thiazole-acetamides, dihedral angles between aromatic rings (e.g., 79.7° in dichlorophenyl derivatives) correlate with bioactivity .

Basic: What biological targets are hypothesized for this compound?

Answer:
Based on structural analogs:

  • Enzyme inhibition : Thiazole derivatives often target cyclooxygenase (COX-1/2) or kinases via hydrogen bonding with active-site residues .
  • Receptor modulation : The trifluoromethyl group may enhance binding to G-protein-coupled receptors (GPCRs) .
    Preliminary assays (e.g., COX inhibition) should use in vitro enzymatic kits with IC₅₀ determination .

Advanced: How can molecular docking studies guide SAR (Structure-Activity Relationship) analysis?

Answer:

  • Target selection : Dock against crystallized COX-2 (PDB: 5KIR) or kinase domains (e.g., EGFR) using AutoDock Vina .
  • Key interactions :
    • Trifluoromethyl group in hydrophobic pockets.
    • Acetamide carbonyl as a hydrogen bond acceptor with catalytic lysine/arginine .
  • Scoring : Prioritize compounds with binding energies < −8 kcal/mol and RMSD <2 Å .

Basic: How to address contradictory bioactivity data across different assays?

Answer:

  • Assay validation : Compare results across cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., cisplatin for cytotoxicity) .
  • Solubility checks : Use DMSO stocks <0.1% to avoid solvent interference .
  • Statistical rigor : Apply ANOVA with post-hoc tests (p <0.05) to confirm significance .

Advanced: What strategies enhance metabolic stability for in vivo studies?

Answer:

  • Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) on the thiophene ring to reduce CYP450-mediated oxidation .
  • Prodrug design : Mask the acetamide as an ester for improved bioavailability .
  • In vitro assays : Use liver microsomes (human/rat) to quantify half-life (t₁/₂) and metabolite profiling via LC-MS .

Basic: How to ensure compound purity for pharmacological testing?

Answer:

  • Analytical HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with gradient elution (acetonitrile/water + 0.1% TFA). Target purity >95% (λ = 254 nm) .
  • Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Advanced: What computational methods predict physicochemical properties?

Answer:

  • Lipophilicity : Calculate logP values using SwissADME (consensus of 5 models) .
  • Solubility : Use QSPR models in MOE or ACD/Percepta to estimate aqueous solubility (mg/mL) .
  • pKa prediction : Determine ionization states (e.g., thiazole NH) via MarvinSketch .

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